(6-Bromo-3-ethoxy-2-fluorophenyl)methanol
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Overview
Description
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol is a chemical compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenyl ring, along with a methanol group.
Preparation Methods
The synthesis of (6-Bromo-3-ethoxy-2-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of a phenylmethanol precursor. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The bromine or fluorine substituents can be reduced under specific conditions.
Substitution: The bromine, ethoxy, or fluorine groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6-Bromo-3-ethoxy-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol can be compared with other similar compounds, such as:
(6-Bromo-3-ethoxy-2-fluorophenyl)(phenyl)methanol: This compound has a phenyl group instead of a methanol group, which may alter its reactivity and applications.
(2-Bromo-3-ethoxy-6-fluorophenyl)methanol:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Properties
IUPAC Name |
(6-bromo-3-ethoxy-2-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTPYZBXKSIWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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